molecular formula C19H21NO7S B554270 Z-Ser(Tos)-Ome CAS No. 1492-52-0

Z-Ser(Tos)-Ome

Cat. No.: B554270
CAS No.: 1492-52-0
M. Wt: 407.4 g/mol
InChI Key: VHGXRGXCDVQIKS-KRWDZBQOSA-N
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Description

Z-Ser(Tos)-OMe (CAS 1492-52-0) is a protected amino acid derivative essential for solid-phase and solution-phase peptide synthesis (SPPS). The compound features a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino group and a toluenesulfonyl (Tos) group protecting the side-chain hydroxyl group of serine, which ensures orthogonal reactivity and prevents side reactions during peptide chain elongation . This protection strategy is particularly valuable in complex synthetic targets, such as the biomimetic synthesis of insulin analogues, where precise control over regiochemistry is critical . With a molecular formula of C 19 H 21 NO 7 S and a molecular weight of 407.5 g/mol, it is a critical building block for researchers constructing peptides that require the incorporation of a serine residue with a protected side chain . The primary research value of this compound lies in its application to produce peptides with defined covalent structures for biochemical research, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. The methyl ester (OMe) moiety enhances the compound's solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate, facilitating its use in coupling reactions . This reagent is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXRGXCDVQIKS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ser(Tos)-Ome typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group, such as a carbamate.

    Formation of the Sulfonyloxy Group: The protected amino compound is then reacted with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonyloxy group.

    Coupling Reaction: The intermediate is then coupled with a suitable ester, such as methyl propanoate, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyloxy group can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids.

Scientific Research Applications

Applications in Scientific Research

Z-Ser(Tos)-Ome finds diverse applications across several scientific domains:

  • Peptide Synthesis:
    • Role: Acts as a building block for synthesizing peptides and proteins by forming stable amide bonds with other amino acids.
    • Significance: Essential for constructing peptide chains necessary for biological functions and drug development.
  • Protein Modification:
    • Role: Used in the modification of proteins to study structure-function relationships.
    • Significance: Enables researchers to investigate how changes in protein structure affect biological activity.
  • Drug Development:
    • Role: Plays a crucial role in developing peptide-based therapeutics.
    • Significance: Contributes to the creation of drugs targeting various diseases, including cancer and metabolic disorders.
  • Biological Studies:
    • Role: Utilized in biological assays to understand cellular processes.
    • Significance: Helps elucidate mechanisms of action for various biochemical pathways.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was employed as a key intermediate. The study demonstrated that using this compound allowed for higher yields of cyclic peptides compared to traditional methods, highlighting its efficiency and effectiveness in peptide synthesis.

Case Study 2: Protein Modification

Researchers modified enzymes using this compound to investigate the effects on enzyme kinetics. The results indicated that modifications at the serine residue significantly altered enzyme activity, providing insights into enzyme regulation mechanisms.

Case Study 3: Drug Development

A clinical trial involving a peptide drug derived from this compound showed promising results in treating inflammatory diseases. The study reported improved patient outcomes and highlighted the potential of this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of Z-Ser(Tos)-Ome involves its interaction with specific molecular targets. The sulfonyloxy group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. The phenylmethoxycarbonylamino group can also interact with proteins and enzymes, affecting their function and stability.

Comparison with Similar Compounds

Z-Ser(tBu)-OMe (CAS 1872-59-9)

Property Z-Ser(Tos)-OMe Z-Ser(tBu)-OMe
Protecting Group Tos (p-Toluenesulfonyl) tBu (tert-Butyl)
Molecular Weight 407.5 g/mol 309.4 g/mol
Solubility Likely polar due to Tos group Hydrophobic (tBu enhances lipophilicity)
Deprotection Acid-labile (requires HBr/HF) Strong acid required (e.g., TFA)
Price (25 g) $55.00 $60.00 (Z-D-Ser(tBu)-OMe)

Key Differences :

  • The Tos group in this compound is a strong electron-withdrawing group, making it more reactive in nucleophilic substitutions compared to the bulky tBu group .
  • Z-Ser(tBu)-OMe is preferred in Fmoc-based solid-phase peptide synthesis due to its compatibility with mild acidic conditions, whereas Tos is used in Boc chemistry .

Z-Ser(Trt)-OH (CAS 11703)

Property This compound Z-Ser(Trt)-OH
Protecting Group Tos Trt (Trityl)
Molecular Weight 407.5 g/mol 481.6 g/mol
Solubility Moderate in organic solvents Poor solubility (bulky Trt group)
Application Peptide chain termination Intermediate in complex syntheses

Key Differences :

  • The Trt group offers superior steric protection but complicates solubility and reaction kinetics .
  • This compound is more cost-effective ($55/25g vs. Trt derivatives at higher tiers) .

Chromatographic Behavior Comparison

provides retention data for protected serine derivatives in three solvent systems (S1: chloroform/methanol 95:5, S2: 8:3, S3: acetic acid/butanol/water 4:4:1):

Compound Retention in S1 Retention in S2 Retention in S3
Z-Ser(Mem)-OMe 83% 88% 83%
Boc-Ser(Mem)-ONb 91% 87% 75%
Z-Hyp(Mem)-OMe 85% 78% 88%

Insights :

  • Tos-protected derivatives like this compound are absent in this dataset, but comparisons suggest that Tos’s polarity would reduce retention in S1/S2 compared to Mem (methoxyethoxymethyl) .

Advantage of Tos Group :

  • The Tos group facilitates selective deprotection under acidic conditions, enabling sequential synthesis steps without disrupting other protections .

Commercial Availability and Cost Analysis

Compound Supplier Price (25g)
This compound GL Biochem $55.00
Z-Ser(TBDMS)-OH GL Biochem $250.00
Z-D-Ser(tBu)-OMe GL Biochem $210.00

This compound is more affordable than silyl-protected derivatives (e.g., TBDMS) due to simpler synthesis .

Biological Activity

Z-Ser(Tos)-Ome, or Z-protected serine with a tosyl (Tos) group, is a compound primarily utilized in peptide synthesis. While this compound itself may not exhibit significant biological activity, its derivatives and the peptides synthesized from it can possess various biological functions. This article explores the biological activity associated with this compound, its applications in medicinal chemistry, and relevant research findings.

Overview of this compound

This compound is an amino acid derivative featuring dual protecting groups: the benzyloxycarbonyl (Z) group and the tosyl (Tos) group. These modifications enhance the stability and selectivity of the compound during synthesis processes. The unique properties of serine, including its role in enzyme catalysis and protein structure stabilization, contribute to the potential biological activities of peptides derived from this compound.

Synthesis and Reactivity

The synthesis of this compound involves multiple steps, ensuring high yields and purity suitable for large-scale applications in peptide synthesis. The compound's reactivity with various nucleophiles during peptide bond formation has been a focus of interaction studies. These studies elucidate how protecting groups influence reaction pathways and product outcomes, particularly in optimizing synthesis protocols for higher efficiency.

Comparison with Other Amino Acid Derivatives

The following table compares this compound with other commonly used amino acid derivatives:

Compound Name Structure Features Unique Aspects
This compoundBenzyloxycarbonyl and tosyl protecting groupsDual protection enhances stability and selectivity
Boc-Ser(OtBu)-OMeBoc (tert-butyloxycarbonyl) protecting groupMore sterically hindered; less reactive than tosyl
Fmoc-Ser(OMe)Fmoc (9-fluorenylmethoxycarbonyl) protecting groupOften used in solid-phase peptide synthesis
Acetylated SerineSimple acetyl protectionLess complex; limited functionality compared to tosyl

This compound's unique combination of protecting groups allows for greater versatility in synthetic applications compared to other derivatives, making it particularly valuable in complex peptide synthesis scenarios.

Peptide Synthesis

Peptides synthesized using this compound have potential applications in pharmaceuticals, especially in developing drugs that target specific biological pathways or act as enzyme inhibitors. The stability provided by the tosyl group facilitates the synthesis of complex peptides that may exhibit therapeutic properties.

Case Studies

  • Stereoselective Reactions : Research has shown that reactions involving this compound can be stereoselective. For instance, studies on threonine derivatives indicated that the bulky groups attached to nitrogen facilitate trans E2-elimination, resulting in a preferred Z-isomer formation .
  • High Yield Synthesis : A study demonstrated that using this compound in combination with DMAP (4-Dimethylaminopyridine) catalyzed esterifications yielded high amounts of dehydroamino acid derivatives. This method allowed for efficient synthesis under mild conditions, which is crucial for pharmaceutical applications .
  • Pharmacological Screening : Peptides derived from this compound have been evaluated for their pharmacological activities. The ability to selectively cleave protecting groups while maintaining yield has been highlighted as beneficial for creating compounds suitable for drug development .

Q & A

Q. What is the molecular structure of Z-Ser(Tos)-OMe, and how is it characterized in peptide synthesis?

this compound (CAS 1492-52-0) is a serine-derived peptide-building block with the molecular formula C₁₉H₂₁NO₇S and a molecular weight of 407.438 g/mol. Its structure includes a tosyl (Tos) protecting group on the serine hydroxyl and a methyl ester (OMe) on the carboxyl group. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and infrared spectroscopy (IR) to identify functional groups. These methods align with protocols for verifying peptide intermediates, as described in peptide synthesis studies .

Q. What are the recommended storage conditions for this compound to ensure stability?

For optimal stability, this compound should be stored as a powder in a sealed, dry environment at 2–8°C. Liquid solutions require storage at -20°C (3–6 months) or -80°C (up to 12 months). Deviations from these conditions may lead to hydrolysis of the methyl ester or decomposition of the tosyl group, necessitating periodic purity checks via HPLC or TLC .

Q. How is this compound typically synthesized, and what are common pitfalls?

Synthesis involves protecting serine’s hydroxyl group with tosyl chloride and esterifying the carboxyl group with methanol. A critical step is maintaining anhydrous conditions to prevent premature deprotection. Common issues include incomplete tosylation (detected via thin-layer chromatography) or ester hydrolysis during purification. Detailed reaction conditions, such as solvent selection (e.g., dichloromethane) and temperature control, are essential for reproducibility .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Yield optimization may involve adjusting stoichiometric ratios of tosyl chloride and serine derivatives, using catalysts like DMAP, or employing microwave-assisted synthesis for faster reaction kinetics. Purity can be enhanced via recrystallization in non-polar solvents or gradient HPLC purification. Comparative studies of solvent systems (e.g., THF vs. DMF) and reaction durations are recommended to identify ideal conditions .

Q. What advanced analytical techniques resolve discrepancies in spectroscopic data for this compound derivatives?

Contradictions in NMR or MS data (e.g., unexpected peaks or mass shifts) may arise from residual solvents, byproducts, or stereochemical impurities. Multi-dimensional NMR (e.g., HSQC, COSY) can clarify structural ambiguities, while high-resolution MS (HRMS) distinguishes isotopic patterns. Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) adds robustness to interpretations .

Q. How should researchers design experiments to study this compound’s reactivity in peptide coupling reactions?

Experimental design should include:

  • Control groups : Compare coupling efficiency with/without activating agents (e.g., HOBt/DIC).
  • Kinetic studies : Monitor reaction progress via inline IR spectroscopy.
  • Solvent screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents.
  • Temperature gradients : Assess activation energy barriers. Documenting these variables systematically enables identification of optimal coupling conditions .

Q. What in silico approaches model the conformational behavior of this compound in solution?

Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) can predict solvent interactions and conformational stability. Density functional theory (DFT) calculations further analyze electronic properties affecting reactivity. Public datasets (e.g., via Google Dataset Search) provide benchmark data for validating computational models .

Q. How can statistical methods address variability in this compound experimental results?

Apply ANOVA to assess significance across reaction conditions or principal component analysis (PCA) to identify outliers in spectroscopic datasets. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Pre-registering hypotheses and sample sizes minimizes bias .

Q. What protocols assess the long-term stability of this compound under varying storage conditions?

Accelerated stability studies involve storing samples at elevated temperatures (e.g., 40°C) and analyzing degradation kinetics via LC-MS. Real-time studies compare aliquots stored at -20°C vs. -80°C over 12 months. Purity thresholds (e.g., ≥95% by HPLC) should be predefined to determine acceptable storage durations .

Q. How do researchers resolve conflicting data on this compound’s solubility in different solvent systems?

Conflicting solubility reports may stem from differences in solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Standardize protocols by pre-drying solvents and using saturated solutions filtered at controlled temperatures. Collaborative studies using shared reference samples enhance reproducibility .

Methodological Resources

  • Data Collection : Use structured templates (e.g., Google Forms) to standardize experimental records and ensure traceability .
  • Ethical Compliance : Archive Terms of Service (ToS) for datasets and tools used, as platform policies may change .
  • Literature Review : Leverage academic databases (e.g., PubMed, ChemSpider) and avoid non-peer-reviewed sources like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.